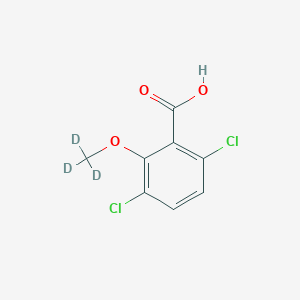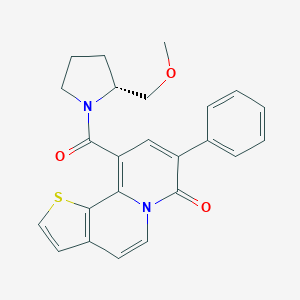
4'-O-Methylnorbelladine
Overview
Description
4'-O-Methylnorbelladine is an important precursor in the biosynthesis of various Amaryllidaceae alkaloids, including galanthamine and lycorine, which have significant pharmacological properties. Its role in the pathway involves intramolecular oxidative phenol coupling, a process critical for the formation of these bioactive compounds. The study of 4'-O-methylnorbelladine and its derivatives has implications for understanding the metabolic routes leading to these alkaloids and their accumulation in plants (El Tahchy et al., 2011).
Synthesis Analysis
The synthesis of 4'-O-methylnorbelladine involves enzymatic processes in plants. A notable enzyme, Norbelladine 4′-O-Methyltransferase, has been characterized in Narcissus sp. aff. pseudonarcissus, highlighting the genetic underpinnings of its synthesis pathway. This enzyme is responsible for the methylation of norbelladine to 4′-O-methylnorbelladine, a critical step in the biosynthesis of galanthamine (Kilgore et al., 2014).
Molecular Structure Analysis
The molecular structure of 4'-O-methylnorbelladine plays a crucial role in its function as a precursor for Amaryllidaceae alkaloids. Its structure allows for specific enzymatic transformations, leading to the production of pharmacologically active compounds. The kinetic studies and incorporation of deuterium-labeled 4'-O-methylnorbelladine in plant shoot cultures, such as those of Leucojum aestivum, have provided insights into the molecular transformations it undergoes during alkaloid biosynthesis (El Tahchy et al., 2011).
Chemical Reactions and Properties
4'-O-Methylnorbelladine undergoes specific chemical reactions that lead to the formation of alkaloids with significant pharmacological activities. Its biotransformation into galanthamine and lycorine has been demonstrated in vitro, showcasing the chemical reactions it participates in within the biosynthetic pathway. The precursor feeding studies in shoot cultures of Leucojum aestivum have shown enhanced production of these alkaloids, indicating the role of 4'-O-methylnorbelladine in the chemical reactions leading to their synthesis (Saliba et al., 2015).
Physical Properties Analysis
The physical properties of 4'-O-methylnorbelladine, such as solubility and stability, are essential for its role as a precursor in alkaloid biosynthesis. Although specific studies on its physical properties are scarce, the general understanding is that these properties facilitate its transport within plant tissues and its enzymatic transformation into targeted alkaloids. The physical properties likely influence its availability and reactivity in the biosynthetic pathway, impacting the efficiency of alkaloid production in plant cultures.
Chemical Properties Analysis
The chemical properties of 4'-O-methylnorbelladine, including its reactivity and the types of chemical bonds it can form, are critical for its role in the biosynthesis of Amaryllidaceae alkaloids. The enzyme-mediated reactions it undergoes underscore the importance of its chemical structure in facilitating the synthesis of complex alkaloids. The study of its biotransformation and the effects of precursor feeding on alkaloid accumulation provides valuable insights into the chemical nature and capabilities of 4'-O-methylnorbelladine (El Tahchy et al., 2011).
Scientific Research Applications
Enhancement of Alkaloid Production : Feeding Leucojum aestivum cultures with 4'-O-Methylnorbelladine significantly boosts the production of galanthamine and lycorine, which are important for medical applications like treating Alzheimer's disease. This approach offers an alternative to synthetic methods and plant extraction, showing 0.1 g/L and 0.3 g/L of the precursor as effective concentrations for enhancing these compounds respectively (Saliba et al., 2015); (Saliba et al., 2016).
Potential Anticancer and Antiviral Agent : Derivatives of Norbelladine, including 4'-O-Methylnorbelladine, demonstrate potential as anticancer and antiviral agents, showing cytotoxic effects on cancer cells and antiviral effects against dengue and HIV-1 (Girard et al., 2022).
Alzheimer's Disease Treatment : It is a key precursor in the biosynthesis of galanthamine, an important drug for treating Alzheimer's disease. Understanding its role and the genes involved in its pathway can aid in developing synthetic biology platforms for botanical medicines (Kilgore et al., 2014).
Understanding Plant Alkaloid Biosynthesis : Studies on 4'-O-Methylnorbelladine contribute to understanding the complex biosynthetic pathways of Amaryllidaceae alkaloids, which are significant for their pharmacological properties. It's involved in multiple O-methylation reactions and is crucial for understanding the production of these bioactive compounds in plants (Li et al., 2019); (Qingzhu et al., 2020).
Future Directions
The identification of the gene encoding the enzyme involved in the methylation of norbelladine to 4’-O-methylnorbelladine is a significant step in understanding the biosynthesis of Galanthamine . This could facilitate the development of synthetic biology platforms for the production of important botanical medicines .
properties
IUPAC Name |
5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-20-16-7-4-13(10-15(16)19)11-17-9-8-12-2-5-14(18)6-3-12/h2-7,10,17-19H,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLILULALIDNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291729 | |
| Record name | 5-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-O-Methylnorbelladine | |
CAS RN |
4579-60-6 | |
| Record name | 4579-60-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)











